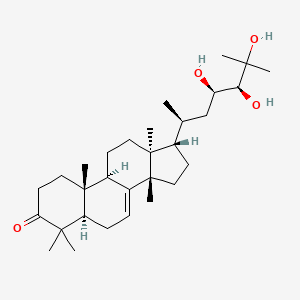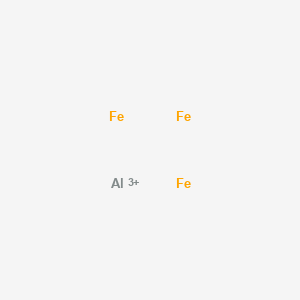
TIPOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TIPOL, also known as paracetamol, is a widely used analgesic and antipyretic compound. It is commonly used to relieve mild to moderate pain and reduce fever. Paracetamol is one of the most frequently taken medications worldwide and is recommended as first-line therapy for pain conditions by the World Health Organization.
准备方法
Synthetic Routes and Reaction Conditions
Paracetamol is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. The para-aminophenol is subsequently acetylated using acetic anhydride to yield paracetamol. The reaction conditions typically involve:
- Nitration: Phenol is treated with a mixture of concentrated sulfuric acid and nitric acid to produce para-nitrophenol.
- Reduction: Para-nitrophenol is reduced to para-aminophenol using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst.
- Acetylation: Para-aminophenol is acetylated with acetic anhydride to form paracetamol.
Industrial Production Methods
Industrial production of paracetamol follows similar synthetic routes but on a larger scale. The process involves:
- Continuous nitration of phenol.
- Catalytic hydrogenation of para-nitrophenol to para-aminophenol.
- Acetylation of para-aminophenol in large reactors.
- Purification and crystallization of the final product to ensure high purity.
化学反应分析
Types of Reactions
Paracetamol undergoes several types of chemical reactions, including:
Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Reduction of paracetamol is less common but can occur under specific conditions.
Substitution: Paracetamol can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).
Reduction: Reduced forms of paracetamol, though less common.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Paracetamol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of analgesic and antipyretic mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Extensively studied for its therapeutic effects, safety profile, and potential toxicities.
Industry: Used in the formulation of various pharmaceutical products and as a reference standard in quality control.
作用机制
Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever. By inhibiting these enzymes, paracetamol reduces the production of prostaglandins, thereby alleviating pain and reducing fever. Additionally, paracetamol may act on the central nervous system to modulate pain perception.
相似化合物的比较
Paracetamol is often compared with other analgesic and antipyretic compounds such as aspirin and ibuprofen. While all three compounds are used to relieve pain and reduce fever, they have distinct mechanisms of action and side effect profiles:
Aspirin: Inhibits cyclooxygenase enzymes irreversibly and has anti-inflammatory properties. It is also used as an antiplatelet agent.
Ibuprofen: Inhibits cyclooxygenase enzymes reversibly and has strong anti-inflammatory effects.
Paracetamol: Primarily inhibits cyclooxygenase enzymes in the central nervous system and has a lower risk of gastrointestinal side effects compared to aspirin and ibuprofen.
Similar Compounds
- Aspirin (acetylsalicylic acid)
- Ibuprofen
- Naproxen
- Diclofenac
Paracetamol is unique in its relatively mild side effect profile and its suitability for use in a wide range of patient populations, including those with gastrointestinal sensitivities.
属性
CAS 编号 |
11043-90-6 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
0 |
同义词 |
TIPOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




